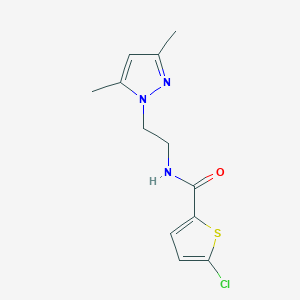

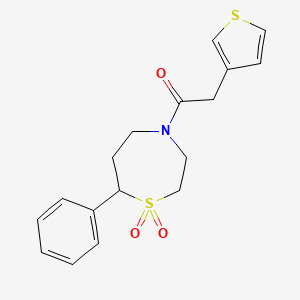

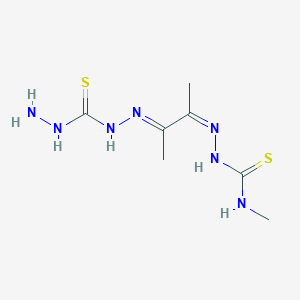

![molecular formula C22H27N3O3S B2754812 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide CAS No. 392321-30-1](/img/structure/B2754812.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar adamantyl compounds often involves reactions with various amines . For instance, 5-(1-adamantyl)-4-ethyl or allyl-1,2,4-triazoline-3-thione can react with formaldehyde solution and various 1-substituted piperazines to yield corresponding N-Mannich bases .Chemical Reactions Analysis

Adamantane derivatives are often involved in radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds . The adamantyl radical can be generated using a chlorine radical, which is initially produced via the homolysis of a peroxide .科学的研究の応用

Noncovalent Interactions and Quantum Analysis

Research on adamantane-1,3,4-thiadiazole hybrids reveals insights into the orientation of amino groups and the characterization of intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. These studies contribute to understanding the structural stability and interaction energies within molecules, showcasing the compound's potential in materials science and molecular engineering (El-Emam et al., 2020).

Antimicrobial and Anti-Tuberculosis Agents

Another area of interest is the development of adamantyl-substituted compounds for antimicrobial and anti-tuberculosis applications. For instance, novel adamantyl-imidazolo-thiadiazoles synthesized through a 'green' synthesis protocol demonstrated inhibitory activity against M. tuberculosis, highlighting their potential as anti-TB agents (Anusha et al., 2015).

Antiproliferative and Antimicrobial Properties

The antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds have been explored, indicating their potential in developing therapeutic strategies against cancer and microbial infections (Gür et al., 2020).

Molecular Docking and Structural Analysis

Molecular docking studies of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine with cortisone reductase highlight the molecule's chemotherapeutic potential, providing insights into its interaction with biological targets and contributing to drug design research (Al-Wahaibi et al., 2019).

Synthesis Methods and Catalyst Development

The compound's synthesis and its role in catalyst development, particularly in reactions involving N-heterocyclic carbene ligands, are critical for advancing organometallic chemistry and catalysis research (Dinger et al., 2003).

作用機序

Target of Action

The primary targets of the compound, also known as “Oprea1_092639”, “AB00667808-01”, “N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide”, or “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide”, are currently unknown

Mode of Action

It is believed to modulate various biological pathways. More research is needed to elucidate the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound is believed to affect various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-25(19(26)17-5-4-16(27-2)9-18(17)28-3)21-24-23-20(29-21)22-10-13-6-14(11-22)8-15(7-13)12-22/h4-5,9,13-15H,6-8,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJBBZOXGCRBTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=C(C=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

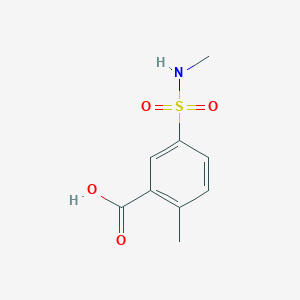

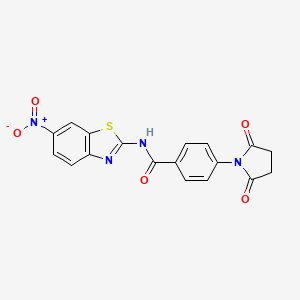

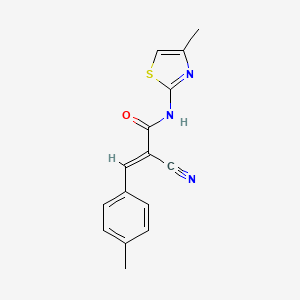

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)

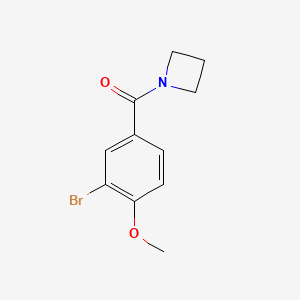

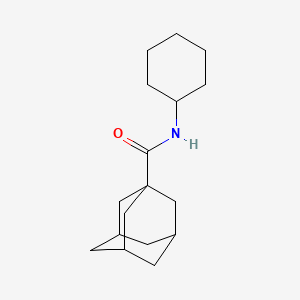

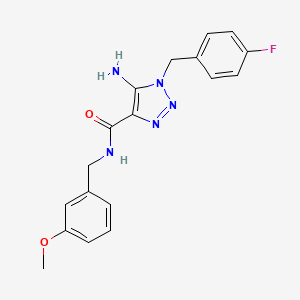

![3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754736.png)

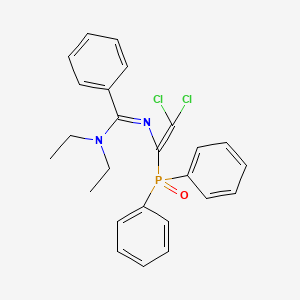

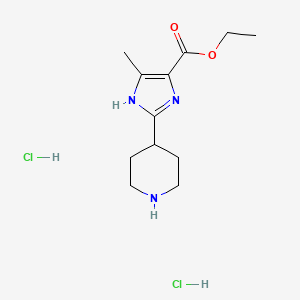

![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)